Bis(2-(Dicyclohexylphosphino)ethyl)amin

Übersicht

Beschreibung

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a chemical compound used as a pharmaceutical intermediate . It is insoluble in water and is sensitive to air .

Molecular Structure Analysis

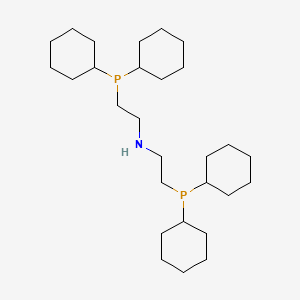

The empirical formula of “Bis(2-(dicyclohexylphosphino)ethyl)amine” is C28H53NP2 . Its molecular weight is 465.67 .Physical And Chemical Properties Analysis

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is a solid substance . It has a melting point of 64-69°C . It is insoluble in water and is air-sensitive .Wissenschaftliche Forschungsanwendungen

Katalyse

Bis(2-(Dicyclohexylphosphino)ethyl)amin: ist ein wertvoller Ligand in der Katalyse, insbesondere in Übergangsmetall-katalysierten Reaktionen . Seine Phosphingruppen können an Metalle koordinieren und so verschiedene Umlagerungen erleichtern. So kann es beispielsweise in Kreuzkupplungsreaktionen eingesetzt werden, bei denen es zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen beiträgt, einem grundlegenden Schritt bei der Synthese komplexer organischer Moleküle.

Organische Synthese

In der organischen Synthese dient diese Verbindung als Baustein für die Herstellung von chelatisierenden Diphosphinen . Diese Diphosphine können acyliert werden, um funktionalisierte Liganden zu erzeugen, die die Synthese komplexer organischer Moleküle mit einer breiten Palette von Strukturen und Eigenschaften ermöglichen, einschließlich wasserlöslicher, die in der medizinischen Chemie besonders nützlich sind.

Pharmazeutische Zwischenprodukte

Die Verbindung findet Anwendung als Zwischenprodukt in der pharmazeutischen Synthese . Seine Fähigkeit als Ligand zu fungieren, kann zur Bildung neuer Verbindungen mit potentiellen therapeutischen Wirkungen führen. Es ist besonders nützlich bei der Synthese von Molekülen, die präzise strukturelle Konfigurationen erfordern.

Materialwissenschaften

In der Materialwissenschaft trägt This compound zur Entwicklung neuer Materialien bei. So kann es beispielsweise an der Synthese von Nanopartikeln beteiligt sein, wo es helfen kann, die Partikel zu stabilisieren oder deren Oberflächeneigenschaften für spezifische Anwendungen zu modifizieren .

Safety and Hazards

“Bis(2-(dicyclohexylphosphino)ethyl)amine” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Bis(2-(dicyclohexylphosphino)ethyl)amine is a type of phosphine ligand . Phosphine ligands are a class of organophosphorus compounds that have the ability to donate electron pairs to metal atoms, forming metal-ligand bonds. They play a crucial role in various chemical reactions, particularly in the field of homogeneous catalysis .

Mode of Action

As a phosphine ligand, Bis(2-(dicyclohexylphosphino)ethyl)amine interacts with its targets, typically metal atoms, by donating electron pairs to form metal-ligand bonds . This interaction can alter the electronic structure of the metal atom, influencing its reactivity and catalytic properties .

Biochemical Pathways

Phosphine ligands, in general, are known to play a key role in various catalytic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions .

Result of Action

As a phosphine ligand, its primary function is to facilitate various chemical reactions by forming metal-ligand bonds .

Action Environment

Bis(2-(dicyclohexylphosphino)ethyl)amine is noted to be air sensitive , indicating that exposure to air could potentially affect its stability and efficacy. It is also insoluble in water , which could influence its behavior in aqueous environments. These factors, among others, can play a significant role in determining the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Bis(2-(dicyclohexylphosphino)ethyl)amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, facilitating catalytic processes. The compound’s phosphine groups enable it to form stable complexes with transition metals, which are crucial in enzymatic reactions . These interactions often enhance the catalytic efficiency of enzymes, making Bis(2-(dicyclohexylphosphino)ethyl)amine a valuable tool in biochemical research.

Cellular Effects

Bis(2-(dicyclohexylphosphino)ethyl)amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction, impacting cellular responses and functions . Additionally, its role in gene expression modulation can alter the production of specific proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, Bis(2-(dicyclohexylphosphino)ethyl)amine exerts its effects through binding interactions with biomolecules. The compound’s phosphine groups allow it to bind to metal ions, forming complexes that can inhibit or activate enzymes . These interactions can lead to changes in enzyme activity, affecting various biochemical pathways. Furthermore, Bis(2-(dicyclohexylphosphino)ethyl)amine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(2-(dicyclohexylphosphino)ethyl)amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(2-(dicyclohexylphosphino)ethyl)amine remains stable under inert gas conditions but can degrade when exposed to air . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, necessitating careful monitoring and control of experimental conditions.

Dosage Effects in Animal Models

The effects of Bis(2-(dicyclohexylphosphino)ethyl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on enzymatic activity and cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Bis(2-(dicyclohexylphosphino)ethyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. The compound’s role as a ligand allows it to participate in catalytic processes, influencing metabolic flux and metabolite levels . Its interactions with specific enzymes can modulate their activity, thereby affecting the overall metabolic pathways within cells.

Transport and Distribution

Within cells and tissues, Bis(2-(dicyclohexylphosphino)ethyl)amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects.

Subcellular Localization

Bis(2-(dicyclohexylphosphino)ethyl)amine’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right cellular environment to perform its biochemical roles effectively.

Eigenschaften

IUPAC Name |

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJIHPKBLHGKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728924 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

550373-32-5 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Bis(2-(dicyclohexylphosphino)ethyl)amine influence the stability and reactivity of its iridium complexes?

A1: Bis(2-(dicyclohexylphosphino)ethyl)amine (PNP) is a chiral aminodiphosphine ligand. Research [] demonstrates that the bulky cyclohexyl substituents on the phosphorus donors of PNP favor the formation of iridium complexes where the ligand adopts a meridional conformation. This conformation can influence both the stability and reactivity of the resulting complexes. For instance, meridional coordination of PNP* to iridium can lead to the formation of stable hydride complexes, including monohydride, dihydride, and even trihydride species []. These hydride complexes are of particular interest due to their potential applications in catalytic hydrogenation reactions.

Q2: What types of iridium complexes are formed when Bis(2-(dicyclohexylphosphino)ethyl)amine reacts with [Ir(COD)(OMe)]2?

A2: The reaction of Bis(2-(dicyclohexylphosphino)ethyl)amine with [Ir(COD)(OMe)]2 (COD = cycloocta-1,5-diene) yields various iridium complexes depending on the reaction conditions and solvent used []. In aprotic solvents, the reaction primarily forms complexes where the PNP ligand coordinates to iridium in a meridional fashion. Interestingly, when the reaction is conducted in protic solvents, different complexes can be obtained, including those with the PNP ligand in a facial coordination mode. The nature of the solvent also influences the stability of the resulting iridium complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)

![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)

![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)